3'-O-(T-Butyldimethylsilyl)-5'-oxo-8,5'-cyclo-2'-deoxyadenosine
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Overview
Description
3’-O-(T-Butyldimethylsilyl)-5’-oxo-8,5’-cyclo-2’-deoxyadenosine is a modified nucleoside analog. This compound is characterized by the presence of a tert-butyldimethylsilyl group at the 3’-hydroxyl position and a cyclized structure involving the 8 and 5’ positions of the adenine base and the deoxyribose sugar, respectively. These modifications confer unique chemical properties that make it valuable in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-(T-Butyldimethylsilyl)-5’-oxo-8,5’-cyclo-2’-deoxyadenosine typically involves multiple steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of 2’-deoxyadenosine is protected using a dimethoxytrityl (DMTr) group.
Silylation of the 3’-hydroxyl group: The 3’-hydroxyl group is then silylated using tert-butyldimethylsilyl chloride in the presence of a base such as imidazole or pyridine.
Deprotection: Finally, the DMTr group is removed using an acid such as benzenesulfonic acid.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the above synthetic route, with optimizations for yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures to ensure consistency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
3’-O-(T-Butyldimethylsilyl)-5’-oxo-8,5’-cyclo-2’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The tert-butyldimethylsilyl group can be substituted with other protecting groups or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted nucleoside analogs .
Scientific Research Applications
3’-O-(T-Butyldimethylsilyl)-5’-oxo-8,5’-cyclo-2’-deoxyadenosine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3’-O-(T-Butyldimethylsilyl)-5’-oxo-8,5’-cyclo-2’-deoxyadenosine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid function. The tert-butyldimethylsilyl group and the cyclized structure can hinder the activity of enzymes involved in DNA and RNA synthesis, leading to the inhibition of viral replication or cancer cell proliferation . The molecular targets include DNA polymerases and reverse transcriptases, which are essential for nucleic acid replication .
Comparison with Similar Compounds
Similar Compounds
3’-O-(T-Butyldimethylsilyl)-2’-O-methyluridine: This compound is another modified nucleoside with a tert-butyldimethylsilyl group at the 3’-hydroxyl position and a methyl group at the 2’-hydroxyl position.
3’-O-(T-Butyldimethylsilyl)-2’-deoxy-2’-fluorouridine: This compound features a tert-butyldimethylsilyl group at the 3’-hydroxyl position and a fluorine atom at the 2’-position.
Uniqueness
3’-O-(T-Butyldimethylsilyl)-5’-oxo-8,5’-cyclo-2’-deoxyadenosine is unique due to its cyclized structure involving the 8 and 5’ positions, which is not commonly found in other nucleoside analogs. This structural feature imparts distinct chemical and biological properties, making it valuable for specific research applications .
Properties
Molecular Formula |
C16H23N5O3Si |
---|---|
Molecular Weight |
361.47 g/mol |
IUPAC Name |
(1R,12S,13S)-7-amino-13-[tert-butyl(dimethyl)silyl]oxy-15-oxa-2,4,6,9-tetrazatetracyclo[10.2.1.02,10.03,8]pentadeca-3,5,7,9-tetraen-11-one |
InChI |
InChI=1S/C16H23N5O3Si/c1-16(2,3)25(4,5)24-8-6-9-21-14-10(13(17)18-7-19-14)20-15(21)11(22)12(8)23-9/h7-9,12H,6H2,1-5H3,(H2,17,18,19)/t8-,9+,12-/m0/s1 |
InChI Key |
GKNMSUDFQNVXTH-SBMIAAHKSA-N |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H]2N3C(=NC4=C(N=CN=C43)N)C(=O)[C@H]1O2 |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC2N3C(=NC4=C(N=CN=C43)N)C(=O)C1O2 |
Origin of Product |
United States |
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